molecular formula C9H9F3N2 B1490188 5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098076-23-2

5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1490188
CAS RN: 2098076-23-2
M. Wt: 202.18 g/mol
InChI Key: ICBNEMFRCYKVFM-UHFFFAOYSA-N
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Description

5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, also known as ETPT, is a pyrazole-based heterocyclic compound that has recently been studied for its potential applications in the pharmaceutical, agricultural, and chemical industries. ETPT is a five-membered ring with an ethyl substituent at the 5-position and a trifluoromethyl substituent at the 3-position. This compound has been investigated for its potential as a novel drug, pesticide, and reagent.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to condensed pyrazoles and other heterocyclic compounds. This illustrates the potential of similar structures for constructing complex organic molecules (Arbačiauskienė et al., 2011).
  • Synthesis involving trifluoromethyl groups linked to carbon has been explored, showing the selective instability of these groups as a prerequisite for new heterocyclizations, leading to highly functionalized pyrazoles (Pilgram & Skiles, 1988).
  • Trifluoromethyl-promoted functional pyrazoles have been synthesized, highlighting the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate for the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds with potential fluorescent and inhibitory activities (Wu et al., 2006).

Biological Activity

  • A study on the antimicrobial activity of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines highlighted the potential of trifluoromethylated pyrazoles in developing new antimicrobial agents. One compound in particular showed significant inhibition of bacterial and fungal growth, suggesting the relevance of these compounds in pharmaceutical research (Rao et al., 2023).

properties

IUPAC Name

5-ethyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c1-3-5-14-7(4-2)6-8(13-14)9(10,11)12/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBNEMFRCYKVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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